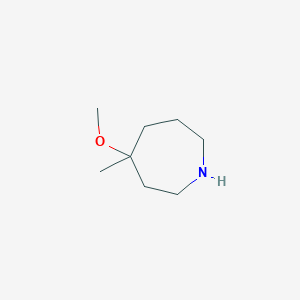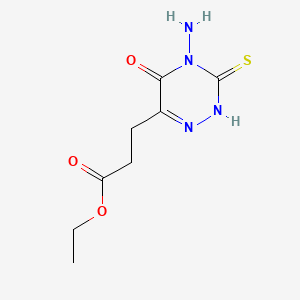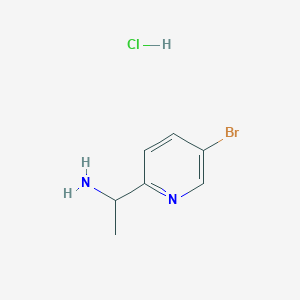
1-(5-Bromopyridin-2-YL)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromopyridin-2-YL)ethan-1-amine hydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and reactivity, making it a valuable tool in various research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Bromopyridin-2-YL)ethan-1-amine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 5-bromopyridine-2-carboxaldehyde with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and is conducted at room temperature.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromopyridin-2-YL)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions are common, with reagents such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can yield various oxidized derivatives, including carboxylic acids and ketones.
Reduction: Reduction reactions typically produce amines or alcohols.
Substitution: Substitution reactions can lead to the formation of different substituted pyridines or amines.
Scientific Research Applications
1-(5-Bromopyridin-2-YL)ethan-1-amine hydrochloride is widely used in scientific research due to its versatility and reactivity. It is employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials. The compound is also used as a building block in the construction of complex molecules for drug discovery and development.
Mechanism of Action
The mechanism by which 1-(5-Bromopyridin-2-YL)ethan-1-amine hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism of action can vary based on the specific biological system and the intended application.
Comparison with Similar Compounds
1-(5-Fluoropyridin-2-YL)ethan-1-amine hydrochloride
1-(5-Chloropyridin-2-YL)ethan-1-amine hydrochloride
1-(5-Iodopyridin-2-YL)ethan-1-amine hydrochloride
1-(5-Methylpyridin-2-YL)ethan-1-amine hydrochloride
This comprehensive overview highlights the importance and versatility of 1-(5-Bromopyridin-2-YL)ethan-1-amine hydrochloride in scientific research and industrial applications. Its unique properties and reactivity make it a valuable compound for various purposes.
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-5(9)7-3-2-6(8)4-10-7;/h2-5H,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGKDUJWJNDXCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
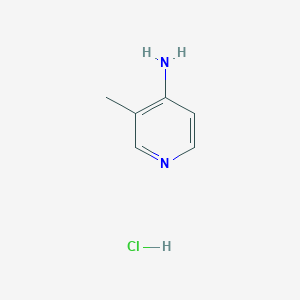

![2-[1-[[4-(Trifluoromethyl)phenyl]methyl]triazol-4-yl]ethanamine;dihydrochloride](/img/structure/B7983019.png)
![2-[1-[(2,4,5-Trifluorophenyl)methyl]triazol-4-yl]ethanamine;dihydrochloride](/img/structure/B7983026.png)
![2-[1-[(3,5-Dimethoxyphenyl)methyl]triazol-4-yl]ethanamine;dihydrochloride](/img/structure/B7983028.png)
![2-[1-(4-Ethylbenzyl)-1H-1,2,3-triazol-4-yl]ethanamine dihydrochloride, AldrichCPR](/img/structure/B7983036.png)
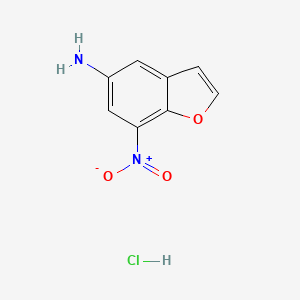
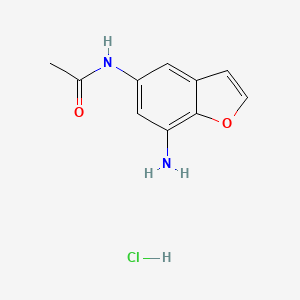
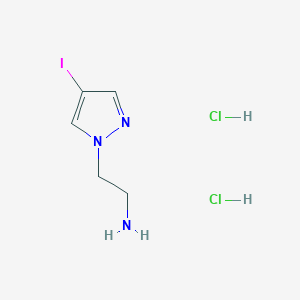
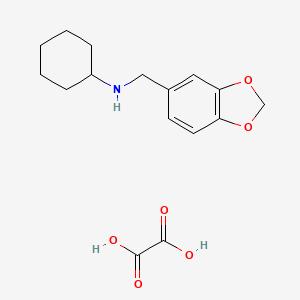
![4-(Chloromethyl)-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[{f}]isoquinoline](/img/structure/B7983069.png)
![trans-6-Amino-3-oxabicyclo[3.1.0]hexanehydrochloride](/img/structure/B7983081.png)
